2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiazole rings.
Preparation Methods
The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide typically involves the formation of the furan and thiazole rings followed by their subsequent coupling. One common synthetic route includes the reaction of 2-furoic acid with ethyl bromide to form 2-(ethoxymethyl)furan. This intermediate is then reacted with thioamide under specific conditions to yield the desired thiazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, while nucleophilic substitution can take place at the thiazole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar compounds include other furan and thiazole derivatives such as 2-furoic acid and thiazole-4-carboxamide. What sets 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide apart is its unique combination of both furan and thiazole rings, which imparts a distinct set of biological activities and chemical reactivity .
Properties
CAS No. |
60084-15-3 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O3S/c1-2-15-5-7-3-4-9(16-7)11-13-8(6-17-11)10(12)14/h3-4,6H,2,5H2,1H3,(H2,12,14) |
InChI Key |
VAZWHDQTAHFSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(O1)C2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
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